![molecular formula C20H19N5O3 B2387462 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008648-08-5](/img/structure/B2387462.png)

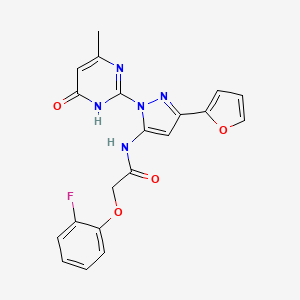

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

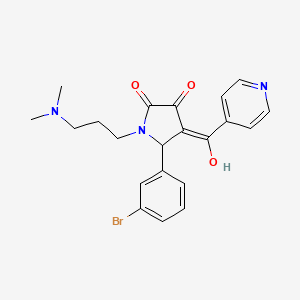

The compound “2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a pyrrolo ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule has a molecular weight of 405.45 .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved using various methods. One common method is the copper-catalyzed 1,3-dipolar cycloaddition reactions . Another method involves the use of polydentate N-donor chelating ligands, which enables a copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to provide 4-substituted-1H-1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring structure can effectively stabilize negative charges and lower the viscosity of the compound .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse. For instance, a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores via Michael addition and SO2 gas elimination .Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has shown that compounds bearing structural similarities to the chemical , particularly those with acetamide derivatives and heterocyclic rings, have been synthesized and evaluated for their anticonvulsant activities. One study highlighted the synthesis of JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives, demonstrating that certain structural modifications, such as incorporating a 1,2,4-triazole ring, can lead to superior anticonvulsant activity compared to other heterocyclic rings like pyrazole. This study underscores the importance of structural elements in medicinal chemistry for enhancing biological activities (Tarikogullari et al., 2010).

Antioxidant and Urease Inhibition Activities

Another area of research involves the synthesis and evaluation of novel compounds for their antioxidant and urease inhibition activities. For instance, the creation of new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles has shown promising results in these areas. Such studies indicate the potential of these compounds in developing treatments for conditions where oxidative stress and urease activity are contributing factors (Khan et al., 2010).

Cholinesterase Inhibition for Neurodegenerative Disorders

Compounds similar to the one have also been explored for their potential in treating neurodegenerative disorders. Research into N-aryl derivatives of certain acetamide compounds has shown moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. This highlights the potential application of such compounds in developing therapies for neurodegenerative conditions (Riaz et al., 2020).

Antitumor and Cytotoxic Activities

The cytotoxic potential of structurally related compounds has been evaluated against various cancer cell lines, with some analogs showing better activity than standard treatments. This suggests the potential use of these compounds in cancer therapy, particularly through mechanisms such as G2/M phase cell cycle arrest and apoptosis induction (Liu et al., 2017).

properties

IUPAC Name |

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-12-8-9-15(10-13(12)2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIHCKGLFFEIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2387397.png)

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)